molecular formula C16H10ClF3N2O4 B3584957 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)-3-oxopropanamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)-3-oxopropanamide

Cat. No.: B3584957
M. Wt: 386.71 g/mol
InChI Key: MAYOQFFIYYPGEI-UHFFFAOYSA-N
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Description

The compound “N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)-3-oxopropanamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a chloro group (-Cl), a nitro group (-NO2), and an amide group (-CONH2). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl, chloro, and nitro groups could have significant effects on the molecule’s shape, polarity, and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the highly electronegative fluorine atoms in the trifluoromethyl group could make the compound somewhat polar, potentially affecting its solubility and reactivity .

Future Directions

The study of new and complex organic compounds like this one is a crucial part of advancing fields like medicinal chemistry, materials science, and many others. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)-3-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O4/c17-13-6-3-10(7-12(13)16(18,19)20)21-15(24)8-14(23)9-1-4-11(5-2-9)22(25)26/h1-7H,8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYOQFFIYYPGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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